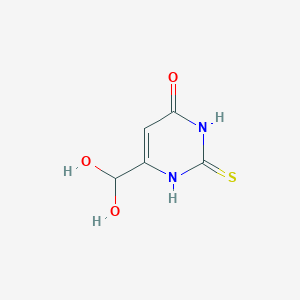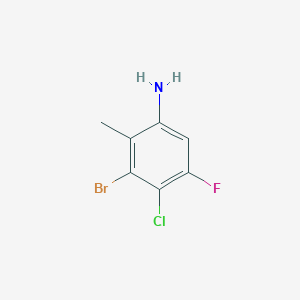
3-Bromo-4-chloro-5-fluoro-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-5-fluoro-2-methylaniline is an aromatic amine compound with the molecular formula C7H6BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, fluorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-fluoro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine. Subsequent halogenation steps introduce the bromine, chlorine, and fluorine substituents. For example, starting from 2-methylaniline, nitration can be performed to introduce a nitro group, which is then reduced to an amine. Halogenation reactions using reagents such as bromine, chlorine, and fluorine sources under controlled conditions yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
3-Bromo-4-chloro-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing halogen groups makes the aromatic ring less reactive towards electrophiles, but substitution reactions can still occur under specific conditions.
Nucleophilic Aromatic Substitution (NAS): The halogen atoms on the aromatic ring can be replaced by nucleophiles in the presence of strong bases or under high-temperature conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert nitro groups back to amines.
Common Reagents and Conditions
Halogenation: Reagents such as bromine, chlorine, and fluorine sources (e.g., N-bromosuccinimide, chlorine gas, and fluorine gas) are used under controlled conditions to introduce halogen atoms.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce nitro groups to amines.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide facilitate nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation reactions can produce nitroso or nitro compounds.
科学的研究の応用
3-Bromo-4-chloro-5-fluoro-2-methylaniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of 3-Bromo-4-chloro-5-fluoro-2-methylaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological system and the intended therapeutic effect .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-methylaniline
- 4-Chloro-2-methylaniline
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
3-Bromo-4-chloro-5-fluoro-2-methylaniline is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the aromatic ringCompared to similar compounds, it may offer enhanced performance in certain chemical reactions or biological activities due to these unique structural features .
特性
分子式 |
C7H6BrClFN |
|---|---|
分子量 |
238.48 g/mol |
IUPAC名 |
3-bromo-4-chloro-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C7H6BrClFN/c1-3-5(11)2-4(10)7(9)6(3)8/h2H,11H2,1H3 |
InChIキー |
KUNXZOZUAWARDC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1N)F)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)
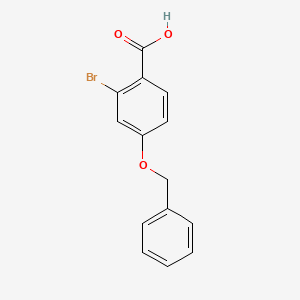

![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
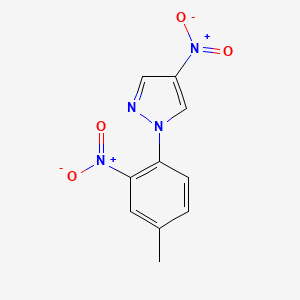
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
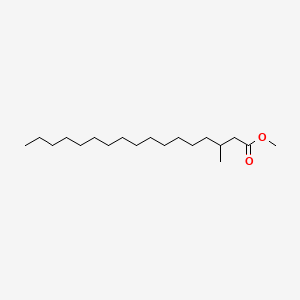

![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
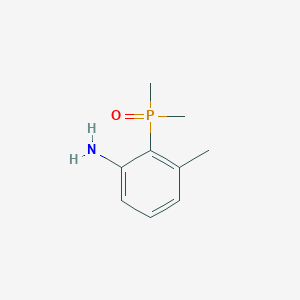

![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)

